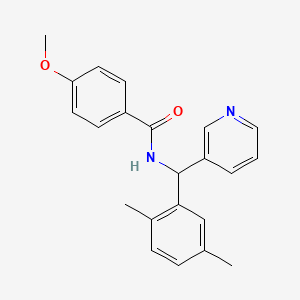![molecular formula C23H24N4O4 B7712473 3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)
3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been explored in detail.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of this compound and its effects on various pathways in the body.
2. Development of Novel Therapies: This compound has shown potential as a therapeutic agent for cancer, neurological disorders, and cardiovascular diseases. Further research is needed to develop novel therapies using this compound.
3. Toxicity Studies: More research is needed to determine the toxicity of this compound and its safety for use in humans.
Conclusion:
3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been explored in detail. While there are limitations to using this compound in lab experiments, there are also many future directions for research involving this compound. Further research is needed to fully understand the potential of this compound as a therapeutic agent for cancer, neurological disorders, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its potential use in cancer research, neurological disorders, and cardiovascular diseases. However, there are also limitations to using this compound in lab experiments. These limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are many future directions for research involving 3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. Some of these directions include:
1. Further Studies on
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps. The first step involves the synthesis of 3,4,5-trimethoxybenzaldehyde, which is then reacted with propylhydrazine to form 3,4,5-trimethoxy-N-propylbenzamide. This compound is then reacted with 3-bromo-1-propyl-1H-pyrazolo[3,4-b]quinoline to form the final product, 3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been explored in detail. Some of the scientific research applications of this compound include:
1. Cancer Research: This compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neurological Disorders: This compound has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: This compound has been shown to have cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-5-10-27-22-16(11-14-8-6-7-9-17(14)24-22)21(26-27)25-23(28)15-12-18(29-2)20(31-4)19(13-15)30-3/h6-9,11-13H,5,10H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNVZQXFIKIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



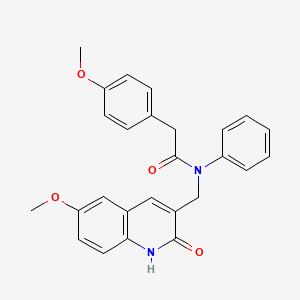


![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)
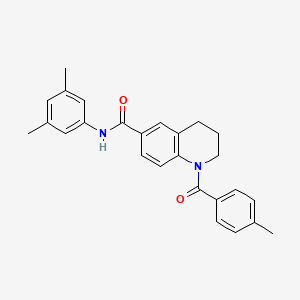
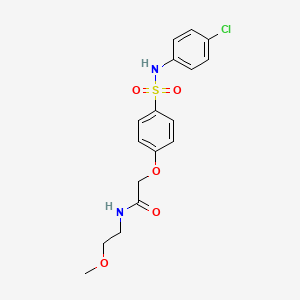

![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
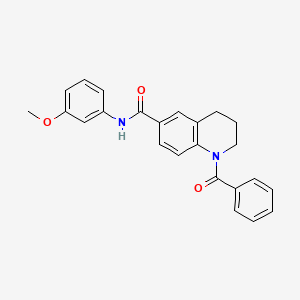
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
